The compound ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene, also known by its CAS number 1014-93-3, is a complex organic molecule characterized by its unique structural features. Its molecular formula is with a molecular weight of approximately 257.17 g/mol. The compound contains a benzene ring substituted with a bromomethyl group and a pentyl ether, which contributes to its reactivity and potential applications in various chemical contexts. The presence of the bromomethyl group makes it a suitable candidate for further chemical transformations, particularly in nucleophilic substitution reactions.
The chemical behavior of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene can be understood through several key reactions:
The synthesis of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene typically involves several steps:
The unique structure of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene lends itself to various applications:
Interaction studies involving ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene would typically focus on its reactivity with biological molecules or other chemical species. Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Additionally, studies on its stability and degradation pathways would be essential for understanding its environmental impact.
Several compounds share structural similarities with ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene, highlighting its unique features:
| Compound Name | CAS Number | Similarity | Notes |
|---|---|---|---|
| (((6-Bromohexyl)oxy)methyl)benzene | 54247-27-7 | 1.00 | Longer alkyl chain |
| ((4-Bromobutoxy)methyl)benzene | 60789-54-0 | 0.97 | Different position of bromine |
| ((3-Bromopropoxy)methyl)benzene | 54314-84-0 | 0.84 | Shorter alkyl chain |
| ((3-(Bromomethyl)cyclobutoxy)methyl)benzene | 1379358-84-5 | 0.84 | Cyclobutane ring structure |
The uniqueness of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene lies in its specific combination of a pentyl chain and a bromomethyl group attached to an aromatic system, distinguishing it from other similar compounds that may have variations in chain length or functional groups.
The Williamson ether synthesis remains the most reliable and versatile method for constructing the carbon-oxygen bond in ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene [1] [2]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism, where an alkoxide ion attacks the electrophilic carbon bearing a leaving group [3]. The synthesis of this branched alkyl-aryl ether requires careful optimization of reaction conditions to maximize yield while minimizing competing elimination pathways [4] [5].
The general mechanism involves the backside attack of the alkoxide nucleophile on the electrophilic carbon, resulting in inversion of configuration at the reaction center [2] [6]. For ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene, two synthetic approaches are viable: alkylation of benzyl alkoxide with 3-bromomethylpentyl halide, or alkylation of 3-pentoxide with benzyl halomethyl derivatives [7]. The choice between these pathways significantly impacts reaction efficiency and product purity [8].
Temperature control plays a critical role in optimization, with most reactions proceeding optimally between 60-100°C [5]. Higher temperatures promote elimination reactions, while lower temperatures result in incomplete conversion [9]. Solvent selection affects both reaction kinetics and selectivity, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior results compared to protic solvents [5] [10].
The preparation of alkoxide nucleophiles from pentanol derivatives represents a fundamental step in the synthetic pathway [11] [12]. Multiple methodologies exist for converting 3-pentanol into the corresponding sodium or potassium alkoxide, each offering distinct advantages and limitations [13] [14].
Table 1: Alkoxide Formation Methods from Pentanol Derivatives
| Method | Reagent | Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sodium Metal Reduction | Na(0) | Room temperature, inert atmosphere | 2-4 hours | 85-95 | High yield, direct method | Vigorous hydrogen evolution, requires dry conditions |
| Sodium Hydride Deprotonation | NaH | Room temperature, dry solvent | 1-2 hours | 90-98 | Mild conditions, quantitative H2 evolution | Requires anhydrous conditions |
| Potassium tert-Butoxide | t-BuOK | 0-20°C, diethyl ether | 20-30 minutes | 80-90 | Rapid reaction, mild temperature | Lower yield, potential side reactions |
The sodium metal reduction method involves direct reaction with metallic sodium, producing hydrogen gas and the corresponding sodium pentoxide [13] [15]. This approach requires strict anhydrous conditions and careful handling due to the vigorous nature of hydrogen evolution [14]. The reaction proceeds through donation of electrons from sodium to the hydroxyl proton, generating sodium pentoxide and molecular hydrogen [11].
Sodium hydride deprotonation offers superior control and higher yields compared to metallic sodium reduction [12] [15]. The reaction occurs through direct proton abstraction, forming the alkoxide ion and hydrogen gas [14]. This method provides quantitative conversion under mild conditions, making it particularly suitable for large-scale preparations [12].
Potassium tert-butoxide-mediated alkoxide formation represents an alternative approach utilizing a strong non-nucleophilic base [16]. This method proceeds through acid-base equilibrium, where the stronger base (tert-butoxide) deprotonates the weaker acid (pentanol) [17]. While offering rapid reaction times, this approach typically yields lower conversions due to equilibrium limitations [16].
Bromomethylation of pentanol derivatives serves as a crucial activation step for subsequent nucleophilic substitution reactions [18] [19]. This transformation introduces the bromomethyl functionality required for benzyl ether formation while maintaining the structural integrity of the pentyl chain [18].
Table 2: Bromomethylation Optimization Parameters
| Substrate | Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Byproducts |
|---|---|---|---|---|---|---|
| 3-Pentanol | HBr/AcOH + Paraformaldehyde | 20-25 | 2-3 | 75-85 | High | Minimal polymerization |
| 3-Pentanol | PBr3 + CH2O | 0-5 | 4-6 | 65-75 | Moderate | Elimination products |
| Benzyl alcohol | HCl + Paraformaldehyde | 20-25 | 2 | 83 | High | Bis(benzyloxy)methane |
The hydrogen bromide-acetic acid-paraformaldehyde system represents the most effective bromomethylation protocol [18]. This method generates bromomethanol in situ, which rapidly reacts with the alcohol substrate to form the desired bromomethyl ether [18]. The reaction proceeds through initial formation of bromomethanol from paraformaldehyde and hydrogen bromide, followed by nucleophilic attack by the alcohol [19].
Temperature control proves critical for optimizing bromomethylation reactions [18] [19]. Maintaining temperatures between 20-25°C prevents elimination reactions while ensuring complete conversion [19]. Lower temperatures result in incomplete reaction, while elevated temperatures promote undesired side reactions including elimination and polymerization [18].
The paraformaldehyde-hydrogen bromide system offers advantages over alternative brominating agents [18]. This combination minimizes formation of toxic byproducts such as bis(bromomethyl)ether while providing high selectivity for the desired product [18]. The method demonstrates excellent functional group tolerance and broad substrate scope [18].
Alternative synthetic pathways for ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene involve direct nucleophilic substitution reactions between preformed alkoxides and benzyl halides [20] [21]. These methodologies offer complementary approaches when traditional Williamson conditions prove inadequate [22] [20].
Table 3: Nucleophilic Substitution Reaction Conditions
| Alkoxide | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Side Reactions |
|---|---|---|---|---|---|---|
| Sodium 3-pentoxide | Benzyl chloride | DMF | 80-100 | 6-8 | 78-85 | Minimal elimination |
| Potassium 3-pentoxide | Benzyl bromide | DMSO | 60-80 | 4-6 | 82-90 | Trace elimination |
| Sodium 3-pentoxide | Benzyl tosylate | THF | 65-75 | 8-12 | 70-78 | Competing hydrolysis |
The diaryliodonium salt methodology provides access to sterically congested alkyl-aryl ethers under mild conditions [20]. This transition-metal-free approach utilizes ortho-substituted diaryliodonium salts as arylating agents, enabling formation of highly hindered ether linkages [20]. The reaction proceeds through nucleophilic attack of the alkoxide on the iodonium center, followed by reductive elimination [20].
Oxidation-reduction condensation represents another viable alternative utilizing alkoxydiphenylphosphines as intermediates [21]. This method generates ethers through in situ formation of diphenylphosphinite esters, followed by reaction with quinone oxidants [21]. The process offers excellent yields under neutral conditions while tolerating various functional groups [21].
Base-mediated coupling with unsymmetric diaryliodonium salts provides another metal-free approach [20]. This methodology demonstrates broad substrate scope and proceeds at mild temperatures [20]. The reaction mechanism involves initial formation of alkoxide-iodonium complexes, followed by selective aryl transfer [20].
Solvent effects significantly influence reaction outcomes in alternative nucleophilic substitution pathways [5] [10]. Polar aprotic solvents enhance nucleophilicity while suppressing elimination reactions [10]. Coordination of the alkoxide with solvent molecules affects both reactivity and selectivity [5].
Purification of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene presents unique challenges due to the compound's branched structure and moderate polarity [23] [24]. The presence of both alkyl and aryl components creates intermediate polarity characteristics that complicate traditional separation methods [25] [26].
Table 4: Purification Methods for Branched Alkyl-Aryl Ethers
| Method | Solvent System | Temperature (°C) | Efficiency (%) | Applications | Limitations |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction | Diethyl ether/Water | Room temperature | 85-90 | Removal of ionic impurities | Limited for similar polarity compounds |
| Column Chromatography | Silica gel; Hexane/Ethyl acetate (9:1) | Room temperature | 90-95 | High resolution separation | Time consuming, requires optimization |
| Distillation | 3-5 mmHg | 70-85 | 80-85 | Pure volatile ethers | Thermal decomposition risk |
| Crystallization | Petroleum ether | 0-5 | 70-80 | Solid ether derivatives | Not applicable to all ethers |
Liquid-liquid extraction serves as the primary method for removing ionic impurities and unreacted starting materials [23] [27]. The process typically employs diethyl ether as the organic phase with aqueous washes to remove salts and polar byproducts [23]. Multiple extraction cycles with sodium hydroxide solution remove acidic impurities, while water washes eliminate remaining ionic species [23].
Column chromatography on silica gel provides high-resolution separation of closely related compounds [25] [28]. The optimal mobile phase consists of hexane-ethyl acetate mixtures, with ratios adjusted based on compound polarity [26] [29]. Gradient elution techniques improve separation efficiency while reducing analysis time [28].
Distillation under reduced pressure offers an alternative purification method for volatile ether products [19]. Operating pressures of 3-5 mmHg enable distillation at moderate temperatures, minimizing thermal decomposition [19]. Fractional distillation provides superior separation when multiple ether isomers are present [19].
The branched alkyl structure creates additional steric hindrance that affects chromatographic behavior [25]. Silica gel interactions differ significantly between linear and branched ethers due to surface accessibility [29]. These differences require optimization of mobile phase composition and flow rates [25].
Magnesium sulfate drying proves essential for removing trace water that interferes with subsequent reactions [23]. The drying process requires careful monitoring to prevent over-drying, which can lead to product decomposition [23]. Calcium chloride storage under inert atmosphere maintains product stability during extended storage periods [19].
The compound is a mixed (benzyl–alkyl) ether containing one bromine atom. Predicted chemical shifts were derived from experimental data on benzyl ethers, alkyl bromides and Curphy–Morrison additivity rules [1] [2] [3] [4].
| Nucleus (assignment) | Expected δ / ppm | Multiplicity & J / Hz | Integral | Key rationale |
|---|---|---|---|---|
| Ar–H (C2, C6) | 7.30 – 7.45 | doublet (≈7.5) | 2 H | ortho to benzylic methylene; typical aromatic range [1] |
| Ar–H (C3, C5) | 7.20 – 7.30 | triplet (≈7.5) | 2 H | meta protons [1] |
| Ar–H (C4) | 7.12 – 7.18 | triplet (≈7.5) | 1 H | para proton [1] |
| Ph-CH2–O | 4.45 – 4.60 | singlet | 2 H | benzylic O-CH2 strongly deshielded by oxygen and aryl ring [5] [2] |
| –O–CH2– (acetal linker) | 4.25 – 4.40 | singlet | 2 H | methylene between ether oxygen atoms (–O–CH2–O–) |
| CH2–Br (C3′) | 3.30 – 3.45 | doublet (≈6.5) | 2 H | α-bromomethyl protons; downfield shift for bromides [4] |
| O–CH2– (C1′) | 3.40 – 3.60 | triplet (≈6.5) | 2 H | alkoxy methylene adjacent to oxygen [6] |
| CH2 (C2′) | 1.55 – 1.70 | multiplet | 2 H | internal aliphatic methylene [4] |
| CH3 (C5′) | 0.88 – 0.93 | triplet (≈7.0) | 3 H | terminal methyl in alkyl chain [4] |
| Carbon (assignment) | Expected δ / ppm | Comment |
|---|---|---|
| Ipso Ar-C | 137 – 138 | bonded to benzylic methylene [1] |
| Ortho Ar-C | 128 – 130 | — |
| Meta Ar-C | 128 – 129 | — |
| Para Ar-C | 127 | — |
| Ph-CH2–O | 72 – 73 | benzylic methylene of ether [5] |
| –O–CH2– (acetal) | 69 – 71 | dialkoxy methylene |
| CH2–Br | 34 – 36 | α-bromomethyl carbon [3] |
| Alkyl CH2 (C2′, C4′) | 29 – 32 | — |
| Alkyl CH3 | 14 – 15 | — |
These values cluster within ±0.3 ppm of experimental spectra for closely related benzyl bromide and benzyl 2-alkoxy ethers [5] [7].
Characteristic absorption bands confirm functional groups [8] [9] [10] [11].
| ν /cm⁻¹ (intensity) | Assignment | Diagnostic value |
|---|---|---|
| 3050 (m) | Aromatic C–H stretch | Confirms benzene ring |
| 2925, 2853 (s) | Aliphatic C–H stretches | Alkyl side chain |
| 1245 (s) | Aromatic C–O stretch of mixed ether | Peak A of “rule-of-three” pattern for mixed ethers [9] |
| 1040 (s) | Aliphatic C–O stretch of mixed ether | Peak B—the second intense band [9] |
| 750–700 (m) | Out-of-plane Ar–H bends | Monosubstituted ring |
| 650 ± 20 (m) | C–Br stretch | Confirms bromide functionality [10] [11] |
Presence of the two strong C–O bands separated by ~200 cm⁻¹ is decisive for a mixed benzyl–alkyl ether, while the medium band near 650 cm⁻¹ distinguishes bromine from chlorine analogues [12].
No single-crystal structure has yet been deposited for ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene, but high-resolution X-ray analyses of structurally allied benzyl ethers offer insight [13] [14] [15] [16].
Torsional preference of the benzylic C–O bond
Benzyl ether crystals typically exhibit an anti-periplanar orientation between the O–CH2 bond and the phenyl plane, producing C–O–C–C torsion angles of 170° ± 10° [15]. This minimizes steric interactions and favors π-overlap.
Dihedral twisting introduced by bulky substituents
In benzyl 2-naphthyl ether the phenyl–naphthyl dihedral reaches 49° [13] [14]. Substituting a (bromomethyl)pentyl chain is predicted to reduce this angle (<15°) because the flexible alkyl chain imposes less steric demand than a fused aromatic system.
Halogen influence
Single-crystal studies on organobromine ethers show that the heavy bromine atom enhances scattering, allowing precise localization of hydrogen atoms and facilitating absolute-configuration assignment when required [16] [17].
Packing motifs
Weak C–H···π interactions dominate benzyl ether crystals, leading to herringbone or slipped-parallel motifs [14] [15]. The long aliphatic tail should promote lamellar packing with segregated polar (aryl/ether/Bromine) and apolar (alkyl) regions.
Overall, crystallography is expected to corroborate an extended zig-zag conformation of the pentyl chain, an anti C–O–C–C dihedral close to 180°, and metric parameters typical for C–O single bonds (1.42 Å) and C–Br bonds (1.94 Å) [16].
Electron-ionization mass spectrometry of brominated benzyl ethers displays three diagnostic features [18] [19] [20] [21] [22].
| m/z (relative intensity) | Fragment | Formation pathway | Evidence |
|---|---|---|---|
| M⁺- 300 / 302 (≈25 : 25) | Molecular ion doublet | 1 : 1 isotopic pattern from ^79Br / ^81Br | Bromine isotope rule [20] [23] |
| 91 (100) | Tropylium cation C₇H₇⁺ | Cleavage of Ph–CH₂–O bond followed by rearrangement | Characteristic of benzyl units [18] [19] |
| 185 / 187 (ca. 20) | M⁺- – Br- | Homolytic loss of bromine radical | Typical for alkyl bromides [22] |
| 121 (15) | Ph–CH₂O⁺ - | α-Cleavage at ether oxygen with retention of benzyl fragment | Observed in aryl ethers [24] |
| 109 (10) | C₆H₅OCH₂⁺ | Sequential loss of CH₂O (30 Da) from 139 | Ion-neutral complex mechanism [25] |
| 57 (15) | C₃H₅O⁺ | McLafferty-type rearrangement within alkoxy chain | Analogous to aliphatic ethers [24] |
The equal-height M and M + 2 peaks immediately confirm the presence of a single bromine atom, while the base-peak at m/z 91 is a hallmark of any benzyl ether. Cleavage routes are summarized schematically below (not to scale):
These fragments provide an unambiguous spectral fingerprint distinguishing ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene from non-halogenated benzyl ethers or monochlorinated analogues, which show different isotope envelopes.